Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Overview
Description
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a useful research compound. Its molecular formula is C10H10BrN3O2 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and similar compounds are frequently used as intermediates in the synthesis of complex heterocyclic compounds. For instance, research by Ji Ya-fei (2009) involved the synthesis of related compounds as key intermediates for producing chlorantraniliprole, a significant insecticide (Ji Ya-fei, 2009).
- The compound's derivatives have been explored for their potential in creating diverse heterocyclic structures, such as in the work of A. A. Harb et al. (1989), where similar ethyl carboxylate compounds were transformed into various azanaphthalene and pyridine derivatives (A. A. Harb et al., 1989).
Pharmaceutical Research and Development
- In the pharmaceutical domain, compounds like this compound serve as vital precursors. For example, E. Toja et al. (1986) synthesized a series of related compounds, leading to the discovery of one with antibacterial activity in vitro (E. Toja et al., 1986).
- Maxim Voievudskyi et al. (2016) utilized a similar compound for synthesizing novel analogues of natural alkaloids, demonstrating its significance in the development of new therapeutic agents (Maxim Voievudskyi et al., 2016).
Material Science and Organic Optoelectronics
- The compound's framework is also integral in material science, particularly in organic optoelectronics. Puttavva Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine derivatives, demonstrating their potential application in optoelectronic devices due to their promising optical and thermal properties (Puttavva Meti et al., 2017).
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which this compound contains, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that 5h-pyrrolo[2,3-b]pyrazine derivatives, which include this compound, have shown more activity on kinase inhibition . This suggests that the compound might interact with kinases, possibly inhibiting their activity and leading to various downstream effects.
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5(2)13-9-8(7)14-6(11)4-12-9/h4H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRHBUINOLXYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559999 | |
Record name | Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125208-06-2 | |
Record name | Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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